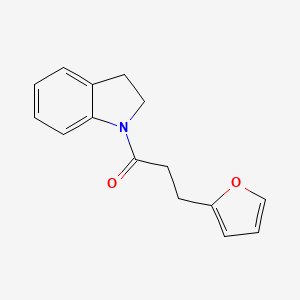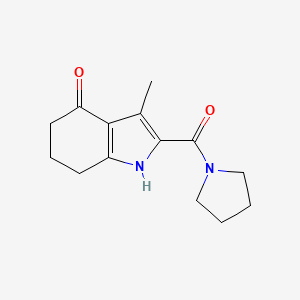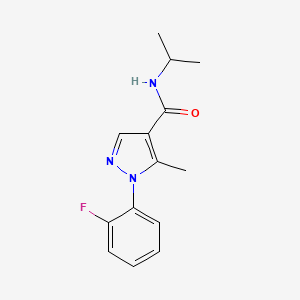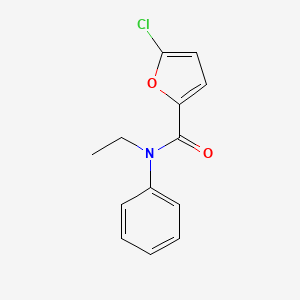![molecular formula C14H16N4O B7471938 N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in B-cell development and function. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide is a selective and irreversible inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor and initiates downstream signaling pathways that promote B-cell proliferation and survival. By inhibiting BTK activity, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been shown to induce apoptosis and inhibit proliferation in various B-cell malignancies, including CLL and NHL. In preclinical studies, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has several advantages for use in laboratory experiments, including its selectivity for BTK and its ability to induce apoptosis in B-cell malignancies. However, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has some limitations, including its irreversible inhibition of BTK and potential off-target effects.
Orientations Futures
There are several future directions for research on N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide. One area of interest is the potential use of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in combination with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is the potential use of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in other B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia. Additionally, further studies are needed to investigate the safety and efficacy of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide involves several steps, starting with the reaction of 4-(1,2,4-triazol-1-yl)aniline with cyclopentanecarboxylic acid to form the intermediate 4-(1,2,4-triazol-1-yl)phenyl)cyclopentanecarboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylacetamide to yield N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide.
Applications De Recherche Scientifique
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies. In preclinical studies, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
Propriétés
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-3-1-2-4-11)17-12-5-7-13(8-6-12)18-10-15-9-16-18/h5-11H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBWSMPVRHHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)



![N-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471898.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)

![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)


![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)
